9-AHA Exhibits 5-Fold Lower DNA Photocleavage Efficiency Compared to its Diazirine Analog DHA
In a direct comparison under identical experimental conditions, 9-AHA (AHA) demonstrated a single-strand nick formation efficiency of 6 × 10⁻³ nicks per molecule upon light activation. This is five times lower than the efficiency of its diazocyclopentadienylcarbonyloxy derivative analog, DHA, which generated 3 × 10⁻² nicks per molecule [1]. This difference quantifies 9-AHA as a lower-efficiency photocleaver, which can be advantageous in applications requiring controlled, less extensive DNA damage.
| Evidence Dimension | Photocleavage Efficiency (Single Strand Nick Formation) |
|---|---|
| Target Compound Data | 6 × 10⁻³ nicks per molecule |
| Comparator Or Baseline | 9-[6-(2-Diazocyclopentadienylcarbonyloxy)hexylamino]acridine (DHA): 3 × 10⁻² nicks per molecule |
| Quantified Difference | 5-fold lower efficiency |
| Conditions | Photoreactions with double-stranded DNA; assay measuring single-strand nicks and alkali-labile sites. |
Why This Matters
This lower but defined cleavage efficiency makes 9-AHA a preferred tool for mapping protein-DNA interactions where minimal, controlled DNA damage is required to preserve complex integrity.
- [1] Nielsen, P. E., Jeppesen, C., Egholm, M., & Buchardt, O. (1988). Adenosine-guanosine preferential photocleavage of DNA by azido-benzoyl- and diazocyclopenta-dienylcarbonyloxy derivatives of 9-aminoacridine. Nucleic Acids Research, 16(9), 3877–3888. View Source
